4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride
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Overview
Description
4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S and a molecular weight of 290.81 g/mol . This compound is characterized by the presence of a butoxy group, an isopropyl group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group.
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring .
Mode of Action
The compound interacts with its targets through nucleophilic substitution reactions. In an SN2 reaction, the nucleophile attacks the carbon atom at the benzylic position, leading to the inversion of configuration and expulsion of the leaving group . In an SN1 reaction, the leaving group departs first, forming a carbocation that is then attacked by the nucleophile .
Biochemical Pathways
The compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for forming carbon-carbon bonds. This process involves the palladium-catalyzed coupling of an organoboron compound (the nucleophile) with an organic halide (the electrophile) .
Result of Action
The molecular and cellular effects of 4-Butoxy-3-isopropylbenzenesulfonyl chloride’s action depend on its specific targets and the nature of its interactions with these targets. As a participant in Suzuki–Miyaura cross-coupling reactions , it can contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 4-Butoxy-3-isopropylbenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the rate of SN1 and SN2 reactions can be affected by the polarity of the solvent, temperature, and the presence of other substances . Furthermore, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the choice of catalyst, base, and solvent, as well as the reaction temperature and time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonylation of 4-butoxy-3-(propan-2-yl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The general reaction conditions include:
Starting Material: 4-Butoxy-3-(propan-2-yl)benzene
Sulfonylating Agent: Chlorosulfonic acid
Solvent: Anhydrous dichloromethane (DCM)
Temperature: 0°C to room temperature
Reaction Time: Several hours
The reaction proceeds with the formation of the sulfonyl chloride group, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfinyl or sulfhydryl compounds using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids or sulfonate salts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones: Formed by reaction with thiols.
Scientific Research Applications
4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure with a trifluoromethyl group instead of a butoxy group.
4-Isopropylbenzenesulfonyl chloride: Lacks the butoxy group, making it less hydrophobic.
Uniqueness
4-Butoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of both butoxy and isopropyl groups, which confer specific steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
4-butoxy-3-propan-2-ylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEANDZWPLMEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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